molecular formula C12H16N2O2 B2757368 N-[1-(6-Methoxypyridin-2-yl)propyl]prop-2-enamide CAS No. 2411229-84-8

N-[1-(6-Methoxypyridin-2-yl)propyl]prop-2-enamide

Cat. No. B2757368
CAS RN: 2411229-84-8
M. Wt: 220.272
InChI Key: KCTLPEZEYHXJFS-UHFFFAOYSA-N
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Description

N-[1-(6-Methoxypyridin-2-yl)propyl]prop-2-enamide, also known as MPP or MPP+ is a chemical compound that has been widely studied for its potential use in scientific research. MPP is a derivative of pyridine, a heterocyclic aromatic compound that is commonly found in many natural and synthetic compounds. MPP is a potent inhibitor of mitochondrial respiration and has been used to study the mechanisms of Parkinson's disease and other neurodegenerative disorders.

Mechanism of Action

N-[1-(6-Methoxypyridin-2-yl)propyl]prop-2-enamide acts by inhibiting complex I of the mitochondrial electron transport chain, which leads to a decrease in ATP production and an increase in ROS production. This increase in ROS can cause damage to cellular components, leading to cell death and neurodegeneration. N-[1-(6-Methoxypyridin-2-yl)propyl]prop-2-enamide has also been shown to activate caspase-3, a key mediator of apoptosis, leading to programmed cell death.
Biochemical and Physiological Effects:
N-[1-(6-Methoxypyridin-2-yl)propyl]prop-2-enamide has been shown to cause a variety of biochemical and physiological effects, including oxidative stress, mitochondrial dysfunction, and apoptosis. N-[1-(6-Methoxypyridin-2-yl)propyl]prop-2-enamide can also cause a decrease in dopamine levels in the brain, leading to motor deficits and other symptoms of Parkinson's disease.

Advantages and Limitations for Lab Experiments

N-[1-(6-Methoxypyridin-2-yl)propyl]prop-2-enamide has several advantages for use in lab experiments, including its potency as a mitochondrial inhibitor and its ability to induce oxidative stress and apoptosis. However, N-[1-(6-Methoxypyridin-2-yl)propyl]prop-2-enamide also has several limitations, including its toxicity and the fact that it does not accurately mimic the pathophysiology of Parkinson's disease in humans.

Future Directions

There are several future directions for research on N-[1-(6-Methoxypyridin-2-yl)propyl]prop-2-enamide, including the development of more specific mitochondrial inhibitors, the use of N-[1-(6-Methoxypyridin-2-yl)propyl]prop-2-enamide in animal models of Parkinson's disease, and the identification of new therapeutic targets for the treatment of neurodegenerative disorders. Additionally, the use of N-[1-(6-Methoxypyridin-2-yl)propyl]prop-2-enamide in combination with other drugs or treatments may provide new insights into the mechanisms of Parkinson's disease and other neurodegenerative disorders.

Synthesis Methods

N-[1-(6-Methoxypyridin-2-yl)propyl]prop-2-enamide can be synthesized using a variety of methods, including the reaction of 2-bromo-N-methylpyridinium with allylamine, or the reaction of 2-bromo-6-methoxypyridine with propargylamine. Both of these methods produce N-[1-(6-Methoxypyridin-2-yl)propyl]prop-2-enamide as a yellow powder, which can be purified using column chromatography or recrystallization.

Scientific Research Applications

N-[1-(6-Methoxypyridin-2-yl)propyl]prop-2-enamide has been widely used in scientific research as a model for Parkinson's disease and other neurodegenerative disorders. N-[1-(6-Methoxypyridin-2-yl)propyl]prop-2-enamide is a potent inhibitor of mitochondrial respiration, which leads to the formation of reactive oxygen species (ROS) and oxidative stress. These ROS can cause damage to cellular components, including proteins, lipids, and DNA, leading to cell death and neurodegeneration.

properties

IUPAC Name

N-[1-(6-methoxypyridin-2-yl)propyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-4-9(13-11(15)5-2)10-7-6-8-12(14-10)16-3/h5-9H,2,4H2,1,3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCTLPEZEYHXJFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC(=CC=C1)OC)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(6-Methoxypyridin-2-yl)propyl]prop-2-enamide

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